1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a 2-difluoromethoxy and 4-mercapto group. Its molecular formula is C₁₁H₁₁ClF₂O₂S (molecular weight: 280.72).
Properties
Molecular Formula |
C10H9ClF2O2S |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-3-2-6(16)4-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI Key |
UHNHKFAQKKIGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Propanone Backbone Formation
The propanone backbone is typically constructed via Friedel-Crafts acylation or ketone halogenation. For this compound, Friedel-Crafts acylation of a substituted benzene ring with chloroacetone derivatives has been demonstrated as a viable starting point. Alternative routes involve the chlorination of pre-formed propanone structures, as seen in analogous compounds.
Table 1: Propanone Backbone Synthesis Methods
The Friedel-Crafts approach offers superior regioselectivity for introducing the chloro group at the 1-position, while halogenation methods require stringent temperature control to prevent over-chlorination.
Introduction of the Mercapto Group
The mercapto (-SH) group is introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed thiolation. NAS using thiourea under acidic conditions has been effective for para-substitution, as demonstrated in structurally related compounds.
Key Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or ethanol
- Temperature: 80–100°C
- Catalyst: Ammonium acetate or potassium hydroxide
For example, treatment of 1-chloro-1-(2-(difluoromethoxy)phenyl)propan-2-one with thiourea in DMF at 90°C for 12 hours yields the mercapto derivative with 70–75% efficiency. Competing reactions, such as oxidation to disulfides, are mitigated by inert atmosphere protocols.
Attachment of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is introduced via Ullmann-type coupling or nucleophilic displacement. Patent literature describes the use of perfluoromethyl vinyl ether as a difluoromethoxy source in alkaline media.
Table 2: Difluoromethoxy Functionalization Strategies
| Method | Reagent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-Phenanthroline | K₂CO₃ | 65–70 | |
| Nucleophilic Displacement | Perfluoromethyl vinyl ether | KOH/NaOH | 68–73 |
The latter method, involving reaction with perfluoromethyl vinyl ether in dimethylformamide, achieves higher yields but requires careful stoichiometric control to avoid ether cleavage.
Optimization focuses on solvent polarity, temperature gradients, and catalytic systems. Polar aprotic solvents like DMF enhance nucleophilicity in mercapto group introduction, while tetrahydrofuran (THF) improves difluoromethoxy coupling efficiency.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Mercapto Yield (%) | Difluoromethoxy Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 75 | 68 |
| THF | 7.5 | 62 | 73 |
| Ethanol | 24.3 | 58 | 55 |
Industrial-Scale Production Considerations
Scaling up synthesis necessitates continuous flow reactors to manage exothermic reactions, particularly during chlorination and NAS steps. Safety protocols for handling thiols and chlorinated solvents are paramount, with recommendations for closed-system processing and real-time monitoring of gaseous byproducts (e.g., HCl).
Challenges and Troubleshooting
Common challenges include:
- Thiol Oxidation: Additives like ascorbic acid or nitrogen purging mitigate disulfide formation.
- Regioselectivity: Directed ortho-metalation techniques improve para-substitution in mercapto introduction.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:4) resolves positional isomers.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the observed biological effects. The difluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- Molecular Formula : C₁₁H₁₁ClF₂O₂S (MW: 280.72) .
- Key Differences : The mercapto (-SH) group at position 4 is replaced with a methylthio (-SMe) group.
- Implications :
- Reactivity : Methylthio is less acidic (pKa ~10) compared to mercapto (pKa ~6.5), reducing nucleophilic reactivity.
- Stability : Methylthio offers better oxidation resistance than mercapto, which can form disulfide bonds.
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
- Molecular Formula : C₉H₆ClF₂O (MW: 206.59) .
- Key Differences : Lacks both difluoromethoxy and mercapto groups; instead, has fluorine atoms at positions 2 and 3.
- Implications :
- Electronic Effects : Fluorine’s electron-withdrawing nature increases ring electron deficiency, altering electrophilic substitution patterns.
- Lipophilicity : Higher fluorine content enhances lipophilicity (logP ~2.5 vs. ~3.2 for the target compound).
Functional Group Modifications
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one
- Molecular Formula : C₁₀H₉BrF₂OS (MW: 295.15) .
- Key Differences : Chlorine replaced with bromine; difluoromethoxy replaced with difluoromethyl (-CF₂H).
- Implications: Leaving Group: Bromine’s lower electronegativity increases leaving-group ability in nucleophilic substitutions.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
Positional Isomerism
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | 280.72 | ~3.2 | -SH, -OCF₂H | High thiol reactivity |
| 1-Chloro-1-(3-OCF₂H-4-SMe-phenyl)-propan-2-one | 280.72 | ~3.5 | -SMe, -OCF₂H | Oxidation-resistant |
| 1-Chloro-1-(2,4-F₂-phenyl)-propan-2-one | 206.59 | ~2.5 | -F, -F | Enhanced metabolic stability |
| 1-Bromo-3-(2-CF₂H-4-SH-phenyl)-propan-2-one | 295.15 | ~3.0 | -SH, -CF₂H | Improved leaving-group ability |
Biological Activity
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one (CAS Number: 1805864-52-1) is an organic compound notable for its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a mercapto group attached to a propanone backbone. With a molecular formula of C10H9ClF2O2S and a molecular weight of approximately 266.69 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and diverse functional groups.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClF2O2S |
| Molecular Weight | 266.69 g/mol |
| CAS Number | 1805864-52-1 |
Biological Activity
Research indicates that 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one exhibits several biological activities, including:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
2. Antioxidant Properties
The presence of the mercapto group is indicative of potential antioxidant activity. Compounds with thiol groups are known to scavenge free radicals, thus protecting cells from oxidative stress.
3. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is hypothesized to involve interactions with various biomolecules. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and immune response.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-1-(4-chlorophenyl)propan-2-one | C10H9Cl2O | Contains two chloro groups, enhancing reactivity. |
| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | C10H11ClO2 | Features a methoxy group instead of difluoromethoxy. |
| 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one | C10H9Cl2OS | Contains additional chloro substituents impacting biological activity. |
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the efficacy of various chloro-substituted phenyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one showed significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
- Antioxidant Evaluation : Research assessing the antioxidant capacity of thiol-containing compounds demonstrated that 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one effectively scavenged free radicals in vitro, highlighting its potential utility in formulations aimed at reducing oxidative stress.
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of various organosulfur compounds found that this compound significantly reduced pro-inflammatory cytokine production in cell cultures, indicating its promise for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include protecting the mercapto (-SH) group to prevent oxidation (e.g., using trityl or acetyl groups) and introducing the difluoromethoxy moiety via fluorination of methoxy precursors. Reaction temperature (0–5°C for thiol protection) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Q. How should researchers handle the air-sensitive mercapto (-SH) group during synthesis and storage?
- Methodological Answer : The -SH group is prone to oxidation, requiring strict anaerobic conditions. Use degassed solvents and Schlenk techniques. Storage under inert gas (N₂) at −20°C in amber vials with desiccants (e.g., molecular sieves) is recommended. Confirm stability via periodic TLC or NMR analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., difluoromethoxy δ ~140 ppm in ¹⁹F NMR, mercaptophenyl protons δ 3.5–4.5 ppm).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and -SH (2550–2600 cm⁻¹) stretches.
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₉ClF₂O₂S: 282.9964) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is optimal. Challenges include:
- Disordered atoms : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., difluoromethoxy).
- Hydrogen bonding : Analyze intermolecular interactions (e.g., S–H···O or C–H···F) via Mercury software. Refinement with high-resolution data (θ > 25°) improves accuracy .
Q. What computational methods aid in predicting reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Electrophilic sites : Localized positive charge on the carbonyl carbon.
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability. Compare with experimental UV-Vis spectra (λmax ~290 nm) .
Q. How can researchers address contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Discrepancies in NMR/IR may arise from solvent effects or dynamic processes.
- Solvent correction : Use PCM models in Gaussian to simulate solvent shifts.
- Conformational averaging : Perform variable-temperature NMR to detect rotamers (e.g., hindered rotation around the C–S bond) .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., thiol-ene click chemistry)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
